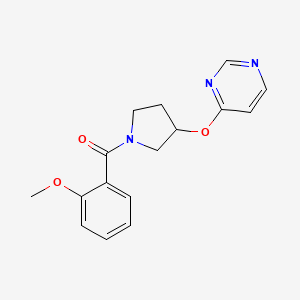
(2-Methoxyphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine derivatives have been found to possess various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyrimidine rings, along with the methoxyphenyl group, would contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrrolidine and pyrimidine rings might undergo reactions typical of nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine and pyrimidine rings might affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Imaging in Parkinson's Disease
(Wang et al., 2017) discussed the synthesis of a compound structurally related to (2-Methoxyphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, for potential use as a PET imaging agent in Parkinson's disease. This research highlights the role of such compounds in neuroimaging and the study of neurodegenerative diseases.
Molecular Structure Analysis
(Lakshminarayana et al., 2009) synthesized a related compound and analyzed its molecular and crystal structure. These studies are vital for understanding the physical and chemical properties of such compounds, which can be crucial in drug design and material sciences.
Novel Synthesis Methods
(Sambaiah et al., 2017) described a synthesis procedure for related compounds, emphasizing the development of novel and efficient methods for creating such molecules. This research contributes to the broader field of synthetic chemistry, enhancing our capability to produce complex organic compounds.
Antimicrobial Activity
(Chaudhari, 2012) and (Kumar et al., 2012) explored the synthesis and antimicrobial properties of compounds structurally similar to this compound. Their findings suggest potential applications in developing new antimicrobial agents.
Crystallographic Studies
(Huang et al., 2021) and (Huang et al., 2021) conducted crystallographic and conformational analyses on related compounds. Such studies are crucial for understanding the molecular geometry and electronic structure, which are key factors in determining a compound's reactivity and interaction with biological systems.
Drug Development and Pharmacokinetics
(Sharma et al., 2012) investigated the metabolism, excretion, and pharmacokinetics of a structurally related compound. This type of research is fundamental in the development of new drugs, as it provides critical information on how a compound is processed in the body.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors , which could lead to various biological responses.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have good bioavailability , suggesting that this compound may also have favorable ADME properties.
Result of Action
A pyrrolidin-1-yl derivative has been found to exhibit strong antiproliferative activities against four cancer cell lines , suggesting that this compound may also have similar effects.
Action Environment
Similar compounds have been found to be stable under various conditions , suggesting that this compound may also have good stability.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-5-3-2-4-13(14)16(20)19-9-7-12(10-19)22-15-6-8-17-11-18-15/h2-6,8,11-12H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFCIMIEYZPKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

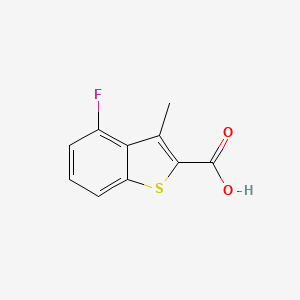
![N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide](/img/structure/B2635769.png)
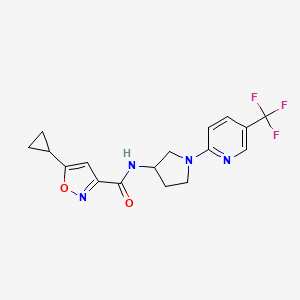
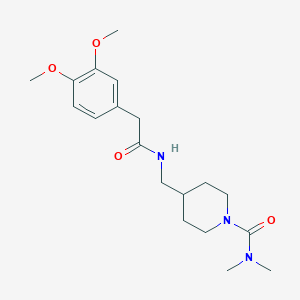
![N-(1-cyano-1-propylbutyl)-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2635774.png)
![N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2635775.png)
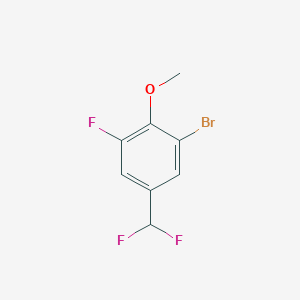
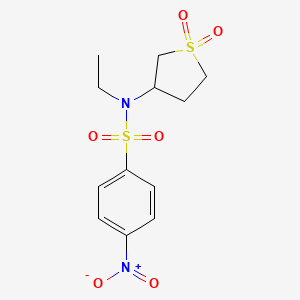

![3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B2635782.png)
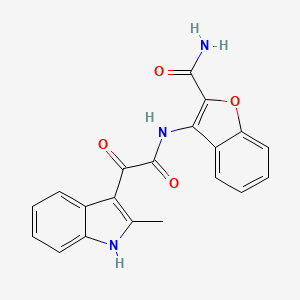
![3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine](/img/structure/B2635785.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2635786.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-amino-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-](/img/structure/B2635787.png)